(2S)-2-amino-3-ethoxypropan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-amino-3-ethoxypropan-1-ol is an organic compound that features both an amino group and an ethoxy group attached to a propanol backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-2-amino-3-ethoxypropan-1-ol typically involves the reaction of an appropriate epoxide with an amine. One common method is the reaction of ethylene oxide with ethanolamine under controlled conditions. This reaction is usually carried out in the presence of a catalyst to facilitate the opening of the epoxide ring and the subsequent formation of the desired product.
Industrial Production Methods: Industrial production of this compound often involves large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts such as acidic or basic catalysts may be used to enhance the reaction rate and selectivity.
Analyse Chemischer Reaktionen
Types of Reactions: (2S)-2-amino-3-ethoxypropan-1-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into simpler amines or alcohols.
Substitution: The amino and ethoxy groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-2-amino-3-ethoxypropan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: The compound can be used in the synthesis of biologically active molecules, including pharmaceuticals.
Industry: The compound is used in the production of various industrial chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-amino-3-ethoxypropan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds or ionic interactions with biological molecules, while the ethoxy group can participate in hydrophobic interactions. These interactions can influence the activity of enzymes, receptors, or other proteins, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
S-2-Amino-1-propanol: This compound is structurally similar but lacks the ethoxy group.
S-2-Amino-3-methoxypropanol: Similar structure with a methoxy group instead of an ethoxy group.
S-2-Amino-3-propoxypropanol: Similar structure with a propoxy group instead of an ethoxy group.
Uniqueness: (2S)-2-amino-3-ethoxypropan-1-ol is unique due to the presence of both an amino group and an ethoxy group, which confer specific chemical and physical properties. These properties make it suitable for a range of applications that similar compounds may not be able to fulfill.
Eigenschaften
CAS-Nummer |
58577-92-7 |
---|---|
Molekularformel |
C5H13NO2 |
Molekulargewicht |
119.16 |
IUPAC-Name |
(2S)-2-amino-3-ethoxypropan-1-ol |
InChI |
InChI=1S/C5H13NO2/c1-2-8-4-5(6)3-7/h5,7H,2-4,6H2,1H3/t5-/m0/s1 |
InChI-Schlüssel |
OCOQCJMDHZROCY-YFKPBYRVSA-N |
SMILES |
CCOCC(CO)N |
Isomerische SMILES |
CCOC[C@H](CO)N |
Kanonische SMILES |
CCOCC(CO)N |
Sequenz |
X |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.